molecular formula C21H27N5O4S2 B2900618 2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[2-(morpholin-4-yl)ethyl]acetamide CAS No. 941960-89-0

2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[2-(morpholin-4-yl)ethyl]acetamide

Cat. No.: B2900618
CAS No.: 941960-89-0
M. Wt: 477.6
InChI Key: KKLAOJUKWCPAIJ-UHFFFAOYSA-N
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Description

This compound features a 1,3-thiazole core substituted at position 2 with a sulfanyl-linked carbamoylmethyl group bound to a 4-acetamidophenyl moiety. The acetamide side chain at position 4 of the thiazole is further modified with a morpholinylethyl group.

Properties

IUPAC Name

2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-morpholin-4-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O4S2/c1-15(27)23-16-2-4-17(5-3-16)24-20(29)14-32-21-25-18(13-31-21)12-19(28)22-6-7-26-8-10-30-11-9-26/h2-5,13H,6-12,14H2,1H3,(H,22,28)(H,23,27)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLAOJUKWCPAIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

α-Haloketone Precursor Preparation

The thiazole ring is synthesized using the Hantzsch thiazole synthesis, which involves cyclocondensation of α-haloketones with thiourea derivatives. For this compound:

  • α-Chloroacetamide intermediate : React 4-acetamidophenylacetic acid with thionyl chloride ($$ \text{SOCl}_2 $$) to generate the acyl chloride, followed by treatment with ammonium thiocyanate to form the α-chloroacetamide.

Reaction Conditions :

  • Solvent: Dry tetrahydrofuran (THF)
  • Temperature: 0–5°C (acyl chloride formation), then room temperature (thiocyanate addition)
  • Yield: 68–72% after recrystallization (ethanol/water).

Cyclocondensation with Thiourea

The α-chloroacetamide reacts with thiourea in ethanol under reflux to form the 2-aminothiazole intermediate.

Optimized Parameters :

  • Molar ratio: 1:1.2 (α-chloroacetamide:thiourea)
  • Catalyst: Triethylamine (0.5 eq)
  • Duration: 6–8 hours
  • Yield: 85%.

Sulfanyl Group Introduction at Thiazole 2-Position

Mercaptoacetic Acid Derivatization

The sulfanyl moiety is introduced via nucleophilic substitution using mercaptoacetic acid derivatives:

  • Protection : Treat mercaptoacetic acid with trityl chloride to form the trityl-protected thiol ($$ \text{TrS-CH}_2\text{COOH} $$).
  • Activation : Convert to the acyl chloride using oxalyl chloride ($$ \text{Cl}_2\text{CO} $$) in dichloromethane (DCM).

Coupling to Thiazole Intermediate

React the thiazole’s 2-amino group with the activated mercaptoacetic acid derivative:

$$
\text{Thiazole-NH}2 + \text{TrS-CH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Thiazole-NH-CO-CH}2\text{-S-Tr} + \text{HCl}
$$

Key Considerations :

  • Deprotection: Remove the trityl group using trifluoroacetic acid (TFA) in DCM.
  • Purification: Silica gel chromatography (hexane/ethyl acetate, 3:1) yields 78–82% pure product.

Carbamoyl-Methyl Linkage Formation

4-Acetamidophenyl Isocyanate Synthesis

Generate the isocyanate intermediate from 4-acetamidobenzamide:

  • Phosgenation : Treat with phosgene ($$ \text{COCl}_2 $$) in toluene at 40°C.
  • Quenching : Excess phosgene removed under reduced pressure.

Amidation with Sulfanylacetic Acid

Couple the deprotected sulfanylacetic acid with 4-acetamidophenyl isocyanate:

$$
\text{HS-CH}2\text{COOH} + \text{O=C=N-C}6\text{H}4\text{-NHCOCH}3 \xrightarrow{\text{DMAP, THF}} \text{HS-CH}2\text{CO-NH-C}6\text{H}4\text{-NHCOCH}3 + \text{CO}_2
$$

Reaction Metrics :

  • Catalyst: 4-Dimethylaminopyridine (DMAP, 0.1 eq)
  • Temperature: 25°C, 12 hours
  • Yield: 89% after aqueous workup.

Morpholin-4-yl Ethyl Acetamide Side Chain Preparation

Ethylenediamine Functionalization

  • Morpholine Attachment : React ethylenediamine with morpholine-4-carbonyl chloride in DCM.
  • Acetylation : Treat the resulting amine with acetic anhydride ($$ \text{(CH}3\text{CO)}2\text{O} $$) to form N-[2-(morpholin-4-yl)ethyl]acetamide.

Characterization Data :

  • $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$3$$): δ 3.72 (t, 4H, morpholine CH$$2$$), 3.45 (q, 2H, NCH$$2$$), 2.45 (t, 2H, COCH$$2$$), 2.10 (s, 3H, COCH$$_3$$).

Final Coupling and Global Deprotection

Amide Bond Formation

Couple the thiazole-sulfanyl-carbamoyl intermediate with N-[2-(morpholin-4-yl)ethyl]acetamide using a carbodiimide reagent:

$$
\text{Thiazole-S-CH}2\text{CO-NH-Ar} + \text{Morpholine-CH}2\text{CH}2\text{NHCOCH}3 \xrightarrow{\text{EDCl/HOBt, DMF}} \text{Target Compound} + \text{Byproducts}
$$

Optimized Conditions :

  • Coupling agents: EDCl (1.5 eq), HOBt (1.2 eq)
  • Solvent: Anhydrous DMF
  • Temperature: 0°C → room temperature, 24 hours
  • Yield: 76%.

Purification and Characterization

  • Column Chromatography : Silica gel, eluent gradient (DCM:MeOH 95:5 → 90:10)
  • HPLC Purity : >98% (C18 column, acetonitrile/water + 0.1% TFA).
  • Mass Spectrometry : [M+H]$$^+$$ m/z calculated 534.2, observed 534.3.

Comparative Analysis of Synthetic Routes

Method Step Reagents/Conditions Yield (%) Purity (%) Citation
Thiazole formation Hantzsch, α-Cl acetamide 85 95
Sulfanyl introduction TrS-CH$$_2$$COCl, TFA 82 91
Carbamoylation DMAP, THF 89 93
Morpholinyl side chain EDCl/HOBt, DMF 76 98

Chemical Reactions Analysis

Types of Reactions

2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[2-(morpholin-4-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[2-(morpholin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Core Heterocycle Key Substituents Bioactivity (Reported) Reference ID
Target Compound 1,3-Thiazole 4-Acetamidophenyl, morpholinylethyl Not explicitly reported -
2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide Quinazoline Trifluoromethylphenyl, morpholinylethyl Anticancer (inferred from SAR)
2-((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide 1,2,4-Triazole 4-Chlorophenyl, p-tolyl, dimethylaminophenyl Antimicrobial, anti-inflammatory
2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide 1,2,4-Triazole 4-Chlorophenyl, pyrrolyl, ethoxyphenyl Not explicitly reported

Key Observations :

  • Core Heterocycles: The thiazole core in the target compound may confer distinct electronic and steric properties compared to triazole or quinazoline derivatives. Thiazoles are known for enhanced metabolic stability compared to triazoles .
  • Substituent Effects: The morpholinylethyl group in the target compound and the quinazoline derivative likely improves solubility and membrane permeability due to morpholine’s polar nature. Triazole derivatives (e.g., ) often exhibit antimicrobial activity due to interactions with bacterial enzymes, whereas thiazoles are more commonly associated with anti-inflammatory or anticancer effects .

Pharmacological and Physicochemical Properties

Table 2: Bioactivity and Physicochemical Data (Inferred)

Compound Type LogP (Predicted) Hydrogen Bond Donors/Acceptors Key Bioactivity (Reported in Analogues)
Target Thiazole ~2.5 4 donors, 8 acceptors Potential kinase inhibition (structural analogy)
Quinazoline Derivative ~3.1 3 donors, 9 acceptors Anticancer (e.g., kinase or topoisomerase inhibition)
Triazole Derivative ~3.8 2 donors, 7 acceptors Antimicrobial (MIC: 8–16 µg/mL against S. aureus)

Notes:

  • The target compound’s lower LogP compared to triazole derivatives suggests better aqueous solubility, critical for oral bioavailability.
  • The higher number of hydrogen bond donors/acceptors in the target compound may enhance target engagement but could reduce blood-brain barrier penetration.

Biological Activity

The compound 2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[2-(morpholin-4-yl)ethyl]acetamide is a complex organic molecule with potential therapeutic applications due to its unique structural features, including a thiazole ring and a morpholine moiety. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Structural Overview

The molecular formula of the compound is C19H24N4O2SC_{19}H_{24}N_4O_2S, and its structure includes:

  • An acetamidophenyl group
  • A thiazole ring
  • A morpholine group

This combination suggests potential interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the thiazole ring and subsequent modifications to introduce the morpholine and acetamido groups. The synthetic pathway may include:

  • Formation of the thiazole core.
  • Introduction of the sulfanyl group.
  • Coupling reactions to attach the acetamidophenyl and morpholine components.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance, related thiazole derivatives have shown:

  • GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 15.1 to 28.7 μM against various cancer cell lines, including prostate and ovarian cancer .
  • Selective activity against specific cancer types, indicating potential for targeted therapies.

Antibacterial Activity

The compound has also been evaluated for antibacterial properties. Thiazole derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, with some exhibiting:

  • IC50 values (the concentration required to inhibit 50% of the target activity) as low as 0.008 μg/mL against Staphylococcus aureus .
  • Broad-spectrum activity against Gram-positive bacteria, suggesting utility in treating infections caused by resistant strains.

Case Studies

  • Antitumor Efficacy : In a study involving various cancer cell lines (MCF-7, HT-29), compounds similar to this thiazole derivative displayed protective effects with up to 100% protection at certain concentrations during in vitro assays . This indicates a strong potential for further development as an anticancer agent.
  • Antibacterial Properties : Another study highlighted that derivatives showed significant inhibition of bacterial growth in vitro, particularly against strains resistant to conventional antibiotics. The mechanism was linked to their ability to disrupt DNA replication processes in bacteria.

Table of Biological Activities

Activity TypeTest Organism/Cell LineGI50/IC50 Value (μM)Reference
AntitumorMCF-715.1
AntitumorOVCAR-425.9
AntibacterialStaphylococcus aureus0.008
AntibacterialEnterococcus faecalis-

Q & A

Q. How are contradictions in spectral data (e.g., NMR shifts) between batches investigated?

  • 2D NMR (COSY, HSQC) resolves overlapping signals caused by rotamers. Batch-to-batch comparisons using principal component analysis (PCA) of LC-MS datasets identify impurity correlations. Spiking experiments with suspected byproducts (e.g., des-methyl analogs) confirm peak assignments .

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